molecular formula C8H7NO4 B018145 4'-Hydroxy-3'-nitroacetophenone CAS No. 6322-56-1

4'-Hydroxy-3'-nitroacetophenone

Cat. No. B018145
CAS RN: 6322-56-1
M. Wt: 181.15 g/mol
InChI Key: MMNKVWGVSHRIJL-UHFFFAOYSA-N
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Patent
US05770615

Procedure details

To mechanically stirred conc. H2SO4 (700 mL) at 3° C. was added p-hydroxyacetophenone (66.0 g, 480 mmol) followed by KNO3 (48.3 g, 477 mmol) in two approximately equal portions about four minutes apart. An additional 3.76 g of KNO3 was added after 1.67 hours to insure reaction completion. The reaction was slowly poured into 8 L crushed ice/water and extracted with 4 L ethyl acetate (EtOAc). The extract was concentrated in vacuo to a volume of ~1.25 L, 500 mL heptane were added and concentration was continued. Once a thick yellow suspension formed at 50° C., it was cooled to ~10° C. and filtered. The collected solids were washed with ~150 mL heptane and dried in vacuo at ~40° C. to give 81.8 g of the title compound.
Name
Quantity
48.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.76 g
Type
catalyst
Reaction Step Three
Quantity
66 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[N+:11]([O-])([O-:13])=[O:12].[K+]>[N+]([O-])([O-])=O.[K+].OS(O)(=O)=O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
48.3 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.76 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[K+]
Step Four
Name
Quantity
66 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
700 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction completion
ADDITION
Type
ADDITION
Details
The reaction was slowly poured into 8 L
EXTRACTION
Type
EXTRACTION
Details
extracted with 4 L ethyl acetate (EtOAc)
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated in vacuo to a volume of ~1.25 L, 500 mL heptane
ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
Once a thick yellow suspension formed at 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to ~10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solids were washed with ~150 mL heptane
CUSTOM
Type
CUSTOM
Details
dried in vacuo at ~40° C.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 81.8 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.